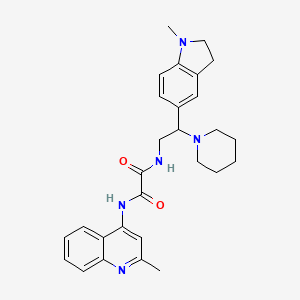

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O2/c1-19-16-24(22-8-4-5-9-23(22)30-19)31-28(35)27(34)29-18-26(33-13-6-3-7-14-33)20-10-11-25-21(17-20)12-15-32(25)2/h4-5,8-11,16-17,26H,3,6-7,12-15,18H2,1-2H3,(H,29,34)(H,30,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXUVGZCLSIBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the key synthetic steps for preparing N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide?

- Methodology : Multi-step synthesis involves: (i) Condensation of oxalic acid derivatives with amine precursors (e.g., 1-methylindolin-5-yl-piperidin-ethylamine and 2-methylquinolin-4-amine). (ii) Controlled coupling reactions under inert atmospheres to prevent oxidation . (iii) Purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) . (iv) Yield optimization by adjusting solvent polarity and reaction time .

Q. How is the compound’s structural identity validated post-synthesis?

- Analytical workflow :

- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., indoline methyl groups at δ ~2.5–3.1 ppm, quinoline protons at δ ~8.0–9.1 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H] peaks) and purity (>95%) .

- Elemental analysis : Confirms stoichiometry (C, H, N, O content) .

Q. Which functional groups dictate its chemical reactivity and bioactivity?

- Key groups :

- Oxalamide backbone : Participates in hydrogen bonding with biological targets (e.g., enzymes) .

- Piperidine/quinoline moieties : Enable hydrophobic interactions and π-π stacking .

- Methylindoline : Modulates steric effects and metabolic stability .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

- Strategies :

- Catalyst screening : Use Pd-based catalysts for coupling reactions to reduce side products .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Chromatography refinement : Employ reverse-phase HPLC for challenging separations .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC values)?

- Approach :

- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays .

- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .

- Structural analogs : Compare activity trends across derivatives to identify SAR (structure-activity relationship) outliers .

Q. What computational tools predict target binding and pharmacokinetics?

- Methods :

- Molecular docking : AutoDock Vina or Schrödinger Suite to map interactions with kinases or GPCRs .

- ADME prediction : SwissADME for bioavailability, CYP450 interactions, and BBB permeability .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes .

Q. What strategies enhance target specificity and reduce off-target effects?

- Design principles :

- Bioisosteric replacement : Substitute piperidine with morpholine to alter steric bulk .

- Prodrug modification : Introduce ester groups to improve solubility and tissue penetration .

- Selective functionalization : Add fluorine atoms to quinoline for enhanced π-stacking .

Q. How to design assays for validating mechanism of action (e.g., anticancer activity)?

- Experimental pipeline :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.